2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate
Overview
Description
2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate is a fluorinated organic compound with the molecular formula C10H7F6NO2 and a molecular weight of 287.16 g/mol . This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 4-(trifluoromethyl)aniline with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated groups on biological systems. It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in the design of new drugs.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate can be compared with other similar compounds, such as:
2,2,2-Trifluoroethyl benzene: Another fluorinated compound used in organic synthesis and material science.
The uniqueness of this compound lies in its specific combination of trifluoromethyl groups and carbamate functionality, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c11-9(12,13)5-19-8(18)17-7-3-1-6(2-4-7)10(14,15)16/h1-4H,5H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCXCGJWHXQZMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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